molecular formula C9H9N3 B13125735 1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile

1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile

Cat. No.: B13125735
M. Wt: 159.19 g/mol
InChI Key: ZPWBTYAVUZMCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C9H9N3 It is a derivative of pyridine and cyclopropane, featuring an amino group at the 4-position of the pyridine ring and a nitrile group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-aminopyridine, undergoes a series of reactions to introduce the cyclopropane ring. This can be achieved through cyclopropanation reactions using reagents such as diazomethane or other cyclopropanating agents.

    Introduction of the Nitrile Group: The nitrile group can be introduced through a reaction with cyanogen bromide or other suitable nitrile-forming reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, while the nitrile group can participate in various chemical reactions. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminopyridin-2-yl)cyclopropane-1-carboxamide
  • 1-(4-Aminopyridin-2-yl)cyclopropane-1-carboxylic acid
  • 1-(4-Aminopyridin-2-yl)cyclopropane-1-methanol

Uniqueness

1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which confer distinct chemical reactivity and potential applications. Its cyclopropane ring adds to its structural uniqueness, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1-(4-aminopyridin-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H9N3/c10-6-9(2-3-9)8-5-7(11)1-4-12-8/h1,4-5H,2-3H2,(H2,11,12)

InChI Key

ZPWBTYAVUZMCNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=NC=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.